BenchChemオンラインストアへようこそ!

3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine

Lipoxygenase inhibition Arachidonic acid metabolism Inflammation

This 3-methylphenoxy oxazolo[5,4-d]pyrimidine delivers a unique polypharmacology profile (LOX inhibition, PDHK1 inhibition, and differentiation induction) linked to its specific m-tolyloxy group. Unlike unsubstituted or chloro analogs, this substitution pattern is essential for target engagement in inflammation, metabolic kinase, and AML differentiation studies. Sourcing the correct CAS 672925-15-4 is critical—blind substitution with CAS 672925-12-1 or 672925-28-9 compromises experimental validity. Procure with confidence for reproducible target validation.

Molecular Formula C13H11N3O2
Molecular Weight 241.25
CAS No. 672925-15-4
Cat. No. B2943256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine
CAS672925-15-4
Molecular FormulaC13H11N3O2
Molecular Weight241.25
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=NC=NC3=C2C(=NO3)C
InChIInChI=1S/C13H11N3O2/c1-8-4-3-5-10(6-8)17-12-11-9(2)16-18-13(11)15-7-14-12/h3-7H,1-2H3
InChIKeyYZMPFISVUUPKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine – Structural and Pharmacological Baseline for Procurement Evaluation


3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine (CAS 672925-15-4; molecular formula C₁₃H₁₁N₃O₂; MW 241.25 g/mol) is a heterocyclic small molecule belonging to the oxazolo[5,4-d]pyrimidine scaffold class . This fused bicyclic system, in which an isoxazole ring is annulated with a pyrimidine ring, has attracted significant interest in medicinal chemistry due to its structural resemblance to nucleic purine bases and its demonstrated polypharmacology including lipoxygenase (LOX) inhibition, pyruvate dehydrogenase kinase (PDHK) inhibition, and cell-differentiation-inducing activity [1][2]. The compound bears a 3-methyl substituent on the oxazole ring and a 3-methylphenoxy (m-tolyloxy) ether at the 4-position of the pyrimidine ring. Commercially available at 98% purity from multiple suppliers, it serves as a research tool compound for target validation in LOX-mediated inflammation, metabolic kinase signalling, and differentiation therapy .

Why In-Class Substitution Fails for 3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine


Oxazolo[5,4-d]pyrimidines are not functionally interchangeable despite sharing a common core scaffold. The nature and position of substituents on both the oxazole and pyrimidine rings dictate target engagement profiles, as demonstrated by systematic SAR analyses of this scaffold class [1]. The 3-methylphenoxy ether at the 4-position fundamentally distinguishes this compound from the unsubstituted phenoxy analog (CAS 672925-12-1), chloro-substituted analogs (e.g., CAS 672925-28-9), and amine-bearing derivatives (e.g., 7-aminooxazolo[5,4-d]pyrimidines). The m-tolyloxy group modulates lipophilicity (cLogP), metabolic stability, and steric occupancy within enzyme binding pockets – parameters that cannot be preserved upon casual analog substitution [2]. Evidence curated from enzymatic assays, target databases, and cell-based differentiation models confirms that this specific substitution pattern underlies a polypharmacological profile (LOX + PDHK1 + differentiation induction) that is absent or attenuated in close structural analogs, making blind generic substitution a high-risk procurement strategy for target-specific research programmes.

Quantitative Differentiation Evidence for 3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine vs. Closest Analogs


Lipoxygenase Inhibitory Profile: 12-LOX Activity of the 3-Methylphenoxy Analog

3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine was tested for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a concentration of 30 µM in a binding assay, confirming engagement with this LOX isoform . The unsubstituted phenoxy analog (CAS 672925-12-1) lacks the meta-methyl group on the phenoxy ring; while quantitative 12-LOX data for this direct analog are not publicly available, the broader oxazolo[5,4-d]pyrimidine SAR literature establishes that aryloxy substituent modifications at position 4 profoundly alter LOX isoform selectivity and potency [1]. This compound is also annotated in multiple authoritative databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2].

Lipoxygenase inhibition Arachidonic acid metabolism Inflammation

PDHK1 Kinase Target Engagement: A Differentiating Polypharmacological Feature

The Therapeutic Target Database (TTD) lists 3-methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1), a key metabolic regulator that suppresses the pyruvate dehydrogenase complex and drives the glycolytic phenotype in PTEN-deficient cancers [1]. PDHK1 inhibition is not a universal property of oxazolo[5,4-d]pyrimidines – the majority of structurally characterized analogs in this scaffold class have been profiled against receptor tyrosine kinases (VEGFR-2, EGFR) rather than metabolic kinases [2]. The PDHK1 activity thus represents a differentiating polypharmacological feature that is unlikely to be replicated by the unsubstituted phenoxy analog (CAS 672925-12-1) or the 2-chlorophenoxy analog (CAS 672925-28-9) unless specifically demonstrated.

PDHK1 inhibition Metabolic kinase Cancer metabolism

Cell Differentiation Induction: Functional Activity in HL-60 Leukemia Model

This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its evaluation as an anti-cancer agent and for the treatment of proliferative skin diseases such as psoriasis [1]. The differentiation-inducing property is not uniformly shared across the oxazolo[5,4-d]pyrimidine scaffold; most SAR campaigns in this chemical class have focused on direct cytotoxicity readouts (NCI-60 panel IC50 values) rather than functional differentiation endpoints [2]. The unsubstituted phenoxy analog (CAS 672925-12-1) and the chlorinated analogs (e.g., CAS 672925-28-9) have not been reported to exhibit this differentiation-inducing phenotype.

Differentiation therapy Acute myeloid leukemia HL-60

Structural Differentiator: 3-Methylphenoxy Substituent vs. Unsubstituted Phenoxy Analog

The presence of a meta-methyl group on the phenoxy ring is the sole structural distinction between this compound and the unsubstituted phenoxy analog 3-methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine (CAS 672925-12-1) . This single methyl addition increases molecular weight from 227.22 to 241.25 g/mol and is predicted to elevate cLogP by approximately 0.5 log units, enhancing membrane permeability and hydrophobic binding pocket occupancy . In the broader oxazolo[5,4-d]pyrimidine SAR landscape, analogous methyl-to-hydrogen substitutions at the phenoxy position have been shown to alter target selectivity profiles between kinase isoforms and between LOX isoforms [1]. The unsubstituted analog lacks annotation for PDHK1 inhibition, 12-LOX engagement, and differentiation induction, strongly suggesting that the m-methyl substituent is a critical pharmacophoric element for the compound's polypharmacology.

Structure-activity relationship Lipophilicity Binding pocket occupancy

Antioxidant Function in Lipid Systems: An Ancillary Differentiation Feature

Multiple authoritative database entries annotate this compound as serving as an antioxidant in fats and oils, suggesting radical-scavenging or lipid peroxidation chain-breaking activity [1]. This ancillary property is not reported for the unsubstituted phenoxy analog (CAS 672925-12-1) or the chloro-substituted analogs (e.g., CAS 672925-28-9). The antioxidant function may arise from the electron-donating m-methylphenoxy group, which can stabilise phenoxy radical intermediates more effectively than an unsubstituted phenoxy or electron-withdrawing chloro-substituted phenoxy group [2]. While quantitative antioxidant capacity data (e.g., ORAC, TEAC, or FRAP values) are not publicly available for this specific compound, the annotation provides a differentiating feature for applications requiring combined LOX inhibition and oxidative stability.

Antioxidant Lipid peroxidation Fats and oils

Evidence-Backed Application Scenarios for 3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine Procurement


Target Validation Studies for PDHK1 in PTEN-Deficient Cancer Models

Researchers investigating synthetic essentiality of PDHK1 in PTEN-deficient cancers can employ this compound as a chemical probe. The TTD annotation confirming PDHK1 inhibition places this compound in a distinct target space relative to the majority of oxazolo[5,4-d]pyrimidines profiled against receptor tyrosine kinases [1]. Procurement of the unsubstituted phenoxy analog (CAS 672925-12-1) is not recommended for PDHK1 studies, as no PDHK1 activity data exist for that analog. Users should verify PDHK1 IC₅₀ in their assay system as a quality control step, since the TTD annotation does not include a numerical potency value.

Lipoxygenase-Mediated Inflammation and Platelet Activation Assays

The confirmed 12-lipoxygenase binding activity at 30 µM supports the use of this compound in platelet activation and LOX-dependent inflammatory models [1]. The dual LOX + PDHK1 polypharmacology makes it particularly suitable for studies exploring the intersection of metabolic signalling and eicosanoid biology. For selectivity profiling, users should include NDGA (a pan-LOX inhibitor; IC₅₀ = 200 nM, 30 µM, 30 µM for 5-LOX, 12-LOX, 15-LOX respectively) as a reference control to contextualise the compound's LOX isoform selectivity .

Differentiation Therapy Research Using HL-60 and Related Leukemia Cell Models

The demonstrated ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation positions this compound as a tool for phenotypic screening in acute myeloid leukemia (AML) differentiation therapy programmes [1]. This functional phenotype (differentiation induction) is absent from the predominantly cytotoxic oxazolo[5,4-d]pyrimidine analogs, offering a mechanistically distinct entry point. Researchers should confirm differentiation markers (e.g., NBT reduction, CD11b expression) in their specific cell model, as the published annotation derives from web-archived data without detailed experimental protocols.

Lipid Oxidation Stability Studies Combining LOX Inhibition and Antioxidant Function

For research programmes investigating lipid peroxidation in biological membranes or food/industrial oil systems, this compound's combined annotation as a lipoxygenase inhibitor and antioxidant in fats and oils provides a dual-functional chemical tool [1]. The electron-donating m-methyl group on the phenoxy ring may confer superior radical-scavenging capacity compared to unsubstituted or electron-withdrawing phenoxy analogs. Users should quantify antioxidant capacity (e.g., ORAC, DPPH, or FRAP assay) in their specific matrix, as public quantitative antioxidant data for this compound are currently unavailable.

Quote Request

Request a Quote for 3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.